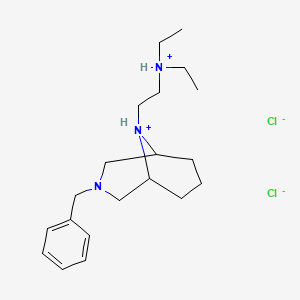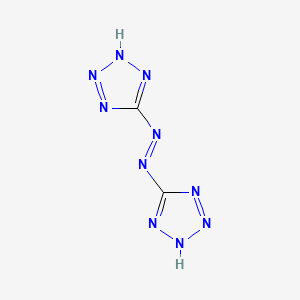
N,N'-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is a synthetic compound with the molecular formula C38H76N2O4. It is known for its unique structure, which includes two long hydrocarbon chains and hydroxyl groups. This compound is often used in industrial applications due to its stability and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) can be synthesized through a multi-step process involving the reaction of ethylenediamine with 12-hydroxyoctadecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The product is then purified and tested for quality before being used in various applications .
化学反応の分析
Types of Reactions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the amide groups can produce amines .
科学的研究の応用
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
作用機序
The mechanism of action of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N,N’-Hexane-1,6-diylbis(12-hydroxyoctadecanamide)
- N,N’-[1,3-Phenylenebis(methylene)]bis(12-hydroxyoctadecanamide)
- Reaction mass of N,N’-ethane-1,2-diylbis(hexanamide) and 12-hydroxy-N-[2-[(1-oxyhexyl)amino]ethyl]octadecanamide
Uniqueness
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is unique due to its specific molecular structure, which includes two long hydrocarbon chains and hydroxyl groups. This structure provides the compound with distinct physical and chemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
38162-95-7 |
|---|---|
分子式 |
C38H76N2O4 |
分子量 |
625.0 g/mol |
IUPAC名 |
18-hydroxy-N-[2-(18-hydroxyoctadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C38H76N2O4/c41-35-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-37(43)39-33-34-40-38(44)32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-36-42/h41-42H,1-36H2,(H,39,43)(H,40,44) |
InChIキー |
IEIBGVWGAHWHMM-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCO)CCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)








![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
